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Introduction

KP1019, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], represents a significant

milestone in the development of non-platinum-based metal anticancer agents.[1] As the second

ruthenium-based compound to advance to clinical trials, it has been a focal point of research

aimed at overcoming the limitations of traditional platinum-based chemotherapies, such as

cisplatin.[2][3] These limitations include significant side effects and the development of drug

resistance.[4][5][6][7] KP1019 has demonstrated a distinct pharmacological profile, showing

potent cytotoxicity against primary tumors, particularly colorectal cancer, and efficacy in

cisplatin-resistant models.[1][8] This guide provides a comprehensive overview of the

discovery, history, mechanism of action, and preclinical and clinical development of KP1019,

tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context
The exploration of ruthenium complexes as anticancer agents began in the 1980s, following

the clinical success of cisplatin.[9] Researchers sought alternative metal-based drugs with

novel mechanisms of action and improved safety profiles.[7] KP1019 emerged from this

research as a promising ruthenium(III) coordination complex.[4][10] Unlike its structural relative,

NAMI-A, which primarily exhibits antimetastatic properties, KP1019 was found to be active

against a broad spectrum of primary tumors.[4][8][11][12] Its development was driven by the

need for therapies effective against chemoresistant cancers.[13] The sodium salt of KP1019,
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known as KP1339 (or NKP-1339), was later developed to improve its poor aqueous solubility, a

factor that had hampered its clinical progression.[1][4][12][14]

Key Milestones:

1980s: Pioneering work on Ru(III) chloroammine compounds as potential cisplatin

alternatives.[9]

Late 20th Century: Synthesis and initial investigation of KP1019, identifying its cytotoxic

activity against primary tumors.

Early 2000s: Advancement of KP1019 into Phase I clinical trials, marking it as the second

ruthenium drug to reach this stage.[1][2]

Post-Phase I: Development of the more soluble sodium salt, KP1339 (NKP-1339), to

address formulation challenges.[4][12]

Chemical Properties and Synthesis
Structure: KP1019 possesses an octahedral geometry with a central ruthenium(III) ion. The

coordination sphere consists of four chloride ligands in the equatorial plane and two trans-axial

N-donor indazole ligands.[1]

Chemical Name: Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]

Alternative Names: FFC14A[3]

Formula: C₂₁H₁₉Cl₄N₆Ru[1]

Molar Mass: 598.29 g·mol⁻¹[1]

Solubility: Exhibits low solubility in water, which led to the development of its sodium salt,

KP1339.[1][14]

Synthesis Protocol:

The synthesis of KP1019 is typically achieved through the following procedure:[1]
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Starting Material: Ruthenium(III) chloride hydrate (RuCl₃·3H₂O) is used as the ruthenium

source.

Reaction: RuCl₃·3H₂O is refluxed with hydrochloric acid (HCl) and ethanol.

Ligand Addition: After the removal of ethanol, indazole is added to the solution and allowed

to react at approximately 70 °C.

Isolation: The resulting solid product (KP1019) is collected by filtration.

Purification and Characterization: The purity of the compound is confirmed using techniques

such as UV-visible spectroscopy, elemental analysis, and determination of its reduction

potential.[1]

Mechanism of Action
The anticancer activity of KP1019 is multifactorial and distinct from platinum-based drugs. It is

considered a prodrug that requires activation within the body.[12]

3.1 Activation by Reduction: KP1019 is administered in the relatively inert Ru(III) oxidation

state. It is selectively activated to the more reactive Ru(II) state within the hypoxic (low oxygen)

environment characteristic of solid tumors.[1][15] This reduction is a critical step for its

anticancer activity.[1] Intracellular reducing agents, such as glutathione, are thought to facilitate

this process.[1]

3.2 Cellular Uptake and Transport: Upon entering the bloodstream, KP1019 rapidly binds to

serum proteins, particularly albumin and transferrin.[1][3][16] Up to 90% of the drug is protein-

bound in plasma.[1] The binding to transferrin is believed to facilitate its transport into cancer

cells via transferrin receptor-mediated endocytosis.[1][3][17][18] Cancer cells often overexpress

transferrin receptors to meet their high demand for iron, which may contribute to the selective

accumulation of KP1019 in tumor tissue.[16][17]

3.3 Intracellular Targets and Signaling Pathways: Once inside the cell, the activated Ru(II)

species can interact with various biomolecules.

Protein Interactions: Unlike cisplatin, the primary targets of KP1019 appear to be cytosolic

proteins rather than nuclear DNA.[16][19] Initial interactions occur with large protein
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complexes (>700 kDa), followed by a redistribution to smaller proteins (<40 kDa).[16][19]

DNA Interactions: While KP1019 can bind to DNA, its interaction is weaker compared to

cisplatin.[1] It shows a preference for purine bases, particularly guanosine and adenosine

monophosphates, and can cause weak untwisting and bending of the DNA structure.[1] The

efficiency of inducing interstrand DNA cross-links is about 15-fold lower than that of cisplatin.

[1]

Induction of Apoptosis: KP1019 induces programmed cell death (apoptosis) primarily

through the intrinsic mitochondrial pathway.[3][16][20] This is characterized by a loss of

mitochondrial membrane potential.[1] The induction of apoptosis by KP1019 appears to be

independent of the p53 tumor suppressor protein status, which is a significant advantage for

treating p53-mutated cancers.[1]

Oxidative Stress: Studies have shown that KP1019 induces oxidative stress, which

contributes to its apoptotic effects.[1][16][18]

Cell Cycle Arrest: Treatment with KP1019 and its analogue NKP-1339 can lead to cell cycle

arrest in the G2/M phase, which is associated with the upregulation of the p38 MAPK stress

response pathway.[15]

Below is a diagram illustrating the proposed mechanism of action for KP1019.
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Caption: Proposed mechanism of action for KP1019.
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Preclinical and Clinical Data
KP1019 has undergone extensive preclinical evaluation and a Phase I clinical trial, providing

valuable data on its efficacy and safety.

4.1 Preclinical Efficacy: KP1019 has demonstrated significant antineoplastic activity in various

preclinical models. It is notably effective against colorectal carcinoma and remains potent in cell

lines known for their resistance to other metal-based drugs.[1]

Table 1: In Vitro Cytotoxicity of KP1019 and KP1339

Cell Line
Cancer
Type

Compound IC50 (µM)
Exposure
Time (h)

Reference

SW480
Colorectal
Carcinoma

KP1019 30-95 24 [20]

HT29
Colorectal

Carcinoma
KP1019 30-95 24 [20]

SW480
Colorectal

Carcinoma
KP1339

Moderately

higher than

KP1019

24 [20]

HT29
Colorectal

Carcinoma
KP1339

Moderately

higher than

KP1019

24 [20]

| A2780 | Ovarian Carcinoma | KP1019 | Higher cytotoxicity than cisplatin in resistant cells | Not

specified |[21][22] |

Table 2: Cellular Uptake Data

Cell Line Compound
Uptake (ng Ru
/ 10⁵ cells)

Incubation
Time (h)

Reference

Various KP1019 4.4 (mean) 1 [16]
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| Various | KP1339 | 2.3 (mean) | 1 |[16] |

4.2 Phase I Clinical Trial: KP1019 was evaluated in a Phase I clinical trial involving patients

with advanced solid tumors.[1][2]

Table 3: Summary of KP1019 Phase I Clinical Trial Results

Parameter Details Reference

Patient Population
Patients with advanced
solid tumors

[1]

Dosage Range 25 mg to 600 mg [1][14]

Administration
Intravenously, twice weekly for

three weeks
[1][14]

Primary Outcome

Disease stabilization observed

in five out of six evaluable

patients for up to 10 weeks

[1][2][3][14]

| Side Effects | No serious or severe side effects were reported; mild treatment-related toxicities

|[1][3][16] |

The promising results, particularly the disease stabilization and low toxicity, encouraged further

development, leading to the investigation of the more soluble KP1339.[16][23]

Key Experimental Methodologies
5.1 Cellular Uptake and Distribution Analysis: A common workflow to determine how KP1019 is

taken up and distributed within cells involves several key steps.

Protocol:

Cell Culture: Cancer cell lines (e.g., KB-3-1) are seeded and allowed to attach for 24 hours.

[16]

Drug Treatment: Cells are incubated with KP1019 at specified concentrations (e.g., 50 µM)

for various time points (e.g., 1, 3, 6 hours).[16]
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Cell Harvesting and Fractionation: Cells are collected, washed, and lysed. Subcellular

fractions (e.g., nucleic, cytosolic, membrane/organelle) are separated by centrifugation.[16]

Ruthenium Quantification: The amount of ruthenium in total cell lysates and in each

subcellular fraction is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-

MS).[16]

Protein Binding Analysis: Cytosolic fractions are analyzed by native size-exclusion

chromatography (SEC) coupled online with ICP-MS to identify ruthenium-protein binding

patterns.[16]

Below is a diagram of a typical experimental workflow for this analysis.
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Caption: Workflow for cellular uptake and distribution analysis.

5.2 In Vitro Cytotoxicity Assay (IC50 Determination):
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Protocol:

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

Drug Dilution: KP1019 is dissolved (historically in DMSO, though this can affect results) and

serially diluted to a range of concentrations.[16][24][25]

Treatment: The cells are treated with the various drug concentrations for a defined period

(e.g., 24, 48, or 72 hours).

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or

Sulforhodamine B (SRB).

Data Analysis: The absorbance readings are used to calculate the percentage of cell survival

relative to untreated controls. The IC50 value (the concentration of drug that inhibits cell

growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Perspectives
KP1019 has been a pioneering compound in the field of medicinal inorganic chemistry,

establishing ruthenium complexes as viable alternatives to platinum-based drugs.[4][26] Its

unique mechanism of action, involving activation by reduction and targeting of cytosolic

components, differentiates it from traditional DNA-damaging agents.[3][20] The clinical findings

from the Phase I trial were encouraging, demonstrating good tolerability and signs of

anticancer activity.[2][14]

While the development of KP1019 itself was hindered by poor solubility, its legacy continues

through its more soluble sodium salt, KP1339 (NKP-1339), which has advanced further in

clinical trials.[4][23] The extensive research on KP1019 has provided a deep understanding of

how ruthenium compounds interact with biological systems and has laid the groundwork for the

rational design of new, more effective metal-based anticancer drugs.[5][6] Future research will

likely focus on optimizing drug delivery, potentially through nanoformulations, and exploring

combination therapies to enhance the therapeutic potential of this important class of

compounds.[15][27]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1673759?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3371400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8339913/
https://www.micropublication.org/journals/biology/micropub-biology-000436/
https://www.benchchem.com/product/b1673759?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7721113/
https://en.wikipedia.org/wiki/Ruthenium_anti-cancer_drugs
https://pubmed.ncbi.nlm.nih.gov/16603249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6571951/
https://pubmed.ncbi.nlm.nih.gov/18972504/
https://www.researchgate.net/publication/229501940_KP1019_A_New_Redox-Active_Anticancer_Agent_-_Preclinical_Development_and_Results_of_a_Clinical_Phase_I_Study_in_Tumor_Patients
https://www.benchchem.com/product/b1673759?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7721113/
https://pubs.rsc.org/en/content/articlelanding/2014/sc/c3sc53243g
https://www.benchchem.com/product/b1673759?utm_src=pdf-body
https://www.tandfonline.com/doi/abs/10.2147/DDDT.S275007
https://www.researchgate.net/publication/347310284_Ruthenium_Complexes_as_Anticancer_Agents_A_Brief_History_and_Perspectives
https://pubs.rsc.org/en/content/articlehtml/2014/sc/c3sc53243g
https://www.ingentaconnect.com/contentone/asp/jbn/2014/00000010/00000005/art00017
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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